Cas no 95306-94-8 (4-Formyl-2,6-dimethylphenyl acetate)

4-Formyl-2,6-dimethylphenyl acetate 化学的及び物理的性質
名前と識別子
-
- 4-Formyl-2,6-dimethylphenyl acetate
- (4-formyl-2,6-dimethylphenyl) acetate
- CHEMBRDG-BB 9072034
- 4-acetoxy-3,5-dimethyl-benzaldehyde
- 95306-94-8
- AKOS006242757
- SCHEMBL2392665
- F78621
- MFCD08753030
- DTXSID40535467
- 4-Formyl-2,6-dimethylphenylacetate
-
- MDL: MFCD08753030
- インチ: InChI=1S/C11H12O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-6H,1-3H3
- InChIKey: TVTIBBMRARODJH-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC(=C1)C=O)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 192.07900
- どういたいしつりょう: 192.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- PSA: 43.37000
- LogP: 2.04120
4-Formyl-2,6-dimethylphenyl acetate セキュリティ情報
4-Formyl-2,6-dimethylphenyl acetate 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
4-Formyl-2,6-dimethylphenyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F671253-50mg |
4-formyl-2,6-dimethylphenyl acetate |
95306-94-8 | 50mg |
$ 65.00 | 2022-06-04 | ||
TRC | F671253-10mg |
4-formyl-2,6-dimethylphenyl acetate |
95306-94-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
Fluorochem | 069790-1g |
4-Formyl-2,6-dimethylphenyl acetate |
95306-94-8 | 95% | 1g |
£58.00 | 2022-03-01 | |
abcr | AB222262-1g |
4-Formyl-2,6-dimethylphenylacetate, 95%; . |
95306-94-8 | 95% | 1g |
€275.30 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772996-1g |
4-Formyl-2,6-dimethylphenyl acetate |
95306-94-8 | 98% | 1g |
¥1652.00 | 2024-04-24 | |
Ambeed | A532700-5g |
4-Formyl-2,6-dimethylphenyl acetate |
95306-94-8 | 95+% | 5g |
$300.0 | 2024-04-16 | |
abcr | AB222262-5g |
4-Formyl-2,6-dimethylphenylacetate, 95%; . |
95306-94-8 | 95% | 5g |
€718.90 | 2025-02-21 | |
TRC | F671253-100mg |
4-formyl-2,6-dimethylphenyl acetate |
95306-94-8 | 100mg |
$ 80.00 | 2022-06-04 | ||
Ambeed | A532700-1g |
4-Formyl-2,6-dimethylphenyl acetate |
95306-94-8 | 95+% | 1g |
$100.0 | 2024-04-16 | |
abcr | AB222262-1 g |
4-Formyl-2,6-dimethylphenylacetate; 95% |
95306-94-8 | 1g |
€128.10 | 2023-01-26 |
4-Formyl-2,6-dimethylphenyl acetate 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
4-Formyl-2,6-dimethylphenyl acetateに関する追加情報
Professional Introduction to 4-Formyl-2,6-dimethylphenyl acetate (CAS No. 95306-94-8)
4-Formyl-2,6-dimethylphenyl acetate, identified by the Chemical Abstracts Service Number (CAS No.) 95306-94-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a unique structural motif with an acetyl group attached to a formyl-substituted dimethylbenzene ring, exhibits versatile reactivity that makes it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 4-formyl-2,6-dimethylphenyl acetate consists of a phenolic core with two methyl substituents at the 2 and 6 positions, and a formyl group (-CHO) at the 4 position. The presence of the formyl group enhances its utility as a synthetic precursor, enabling participation in condensation reactions such as Schiff base formation, which is pivotal in the development of coordination complexes and heterocyclic compounds. Additionally, the acetyl group provides an anchoring point for further functionalization via ester hydrolysis or transesterification reactions.
In recent years, 4-formyl-2,6-dimethylphenyl acetate has been explored in the context of drug discovery and medicinal chemistry. Its structural features make it a promising candidate for designing novel therapeutic agents targeting various disease pathways. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The dimethylphenyl ring can serve as a pharmacophore that interacts with biological targets, while the formyl group allows for further derivatization to optimize pharmacokinetic and pharmacodynamic profiles.
One of the most compelling applications of 4-formyl-2,6-dimethylphenyl acetate lies in its role as a key intermediate in the synthesis of complex natural products and drug molecules. Researchers have leveraged its reactivity to construct intricate scaffolds found in bioactive compounds. For example, recent studies have demonstrated its utility in generating substituted chromenones and flavonoids, which are known for their broad spectrum of biological activities. The ability to introduce diverse functional groups into these derivatives opens up avenues for developing next-generation therapeutics with enhanced efficacy and reduced side effects.
The synthesis of 4-formyl-2,6-dimethylphenyl acetate typically involves multi-step organic transformations starting from commercially available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and regioselectivity. These synthetic routes highlight the compound's significance as a building block in modern chemical synthesis.
From an industrial perspective, 4-formyl-2,6-dimethylphenyl acetate holds promise for scaling up production to meet the demands of pharmaceutical research and development. Its stability under standard storage conditions and compatibility with various reaction conditions make it a practical choice for both academic laboratories and industrial settings. Furthermore, ongoing research into green chemistry principles has prompted investigations into more sustainable synthetic routes for this compound, aligning with global efforts to minimize environmental impact.
The exploration of 4-formyl-2,6-dimethylphenyl acetate extends beyond classical pharmaceutical applications into emerging fields such as materials science and agrochemicals. Its unique structural features allow for modifications that yield materials with tailored properties, such as photoactive compounds or specialty polymers. In agrochemistry, derivatives of this compound have shown promise as intermediates for developing novel pesticides with improved environmental profiles.
In conclusion,4-formyl-2,6-dimethylphenyl acetate (CAS No. 95306-94-8) represents a versatile and highly valuable compound in contemporary chemical research. Its broad applicability across multiple domains underscores its importance as a synthetic intermediate and potential therapeutic agent. As scientific understanding advances,the utility of this compound is expected to expand,further solidifying its role in shaping future innovations in chemistry and medicine.
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